Trifloxystrobin acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

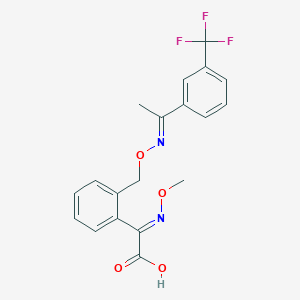

Trifloxystrobin acid, chemically known as (E,E)-methoxyimino-{2-[1-(3-trifluoromethyl-phenyl)-ethylideneaminooxymethyl]-phenyl} acetic acid, is a metabolite of the fungicide trifloxystrobin. Trifloxystrobin is a systemic fungicide developed by Novartis and marketed by Bayer Crop Science. It is widely used in agriculture to control a variety of fungal diseases in crops .

Mechanism of Action

Target of Action

Trifloxystrobin acid, a derivative of the fungicide trifloxystrobin, primarily targets the mitochondrial respiration pathway in fungi . It binds to the cytochrome b complex III at the Q0 site in mitochondrial respiration . This interaction inhibits the fungi’s ability to undergo normal respiration .

Mode of Action

The mode of action of this compound involves its binding to the Q0 site of cytochrome b, thereby inhibiting mitochondrial respiration . This action interferes with the fungi’s energy production, leading to the inhibition of fungal spore germination and mycelial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain . By binding to the cytochrome b complex III, this compound blocks the electron transfer chain within mitochondria, thereby inhibiting mitochondrial respiration . This action disrupts the energy cycle vital for the fungi’s survival .

Pharmacokinetics

It is known that trifloxystrobin is metabolized by plants into acid products after absorption .

Result of Action

The result of this compound’s action is the potent inhibition of fungal spore germination and mycelial growth . This makes this compound a broad-spectrum fungicide with high levels of activity against many fungal pathogens within the Ascomycete, Deuteromycete, Basidiomycete, and Oomycete classes .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. Its degradation in the environment has been a subject of study, with different remediation technologies being developed to eliminate pesticide residues from soil/water environments .

Biochemical Analysis

Biochemical Properties

Trifloxystrobin acid is involved in biochemical reactions that induce autophagy . It interacts with biomolecules such as LC3-II, Beclin-1, and P62, leading to an increase in autophagosomes, accumulation of Beclin-1, and degradation of P62 in EPC cells and zebrafish .

Cellular Effects

This compound has been shown to enhance virus susceptibility in zebrafish through the initiation of autophagy . This suggests that it may have significant effects on cell function, potentially influencing cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the induction of autophagy . It exerts its effects at the molecular level through binding interactions with biomolecules and possibly through changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that trifloxystrobin, from which this compound is derived, has a dissipation half-life of 2.9 to 5.4 days in tomatoes and 1.9 to 3.0 days in soil .

Metabolic Pathways

It is known that trifloxystrobin can metabolize into this compound by hydrolysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifloxystrobin acid is typically produced through the hydrolysis of trifloxystrobin. The hydrolysis process involves the use of alkaline conditions, such as 0.05 M sodium hydroxide, to convert trifloxystrobin into its acid form . The reaction is carried out under controlled conditions to ensure the complete conversion of the parent compound into the desired acid metabolite.

Industrial Production Methods: Industrial production of this compound involves a multi-step synthesis starting from m-trifluoromethyl acetophenone oxime and (E)-2-(2’-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime. These raw materials are subjected to an etherification reaction in the presence of a catalyst, followed by liquid separation, pressure reduction, recrystallization, and drying to obtain trifloxystrobin .

Chemical Reactions Analysis

Types of Reactions: Trifloxystrobin acid undergoes various chemical reactions, including:

Hydrolysis: Conversion of trifloxystrobin to this compound under alkaline conditions.

Photoisomerization: Exposure to sunlight can lead to the formation of different geometric isomers of trifloxystrobin.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide (0.05 M) is commonly used for the hydrolysis of trifloxystrobin.

Photoisomerization: Acetone and artificial sunlight are used to study the isomerization kinetics of trifloxystrobin.

Major Products Formed:

Scientific Research Applications

Trifloxystrobin acid has several applications in scientific research, including:

Agriculture: Used to study the degradation and residue behavior of trifloxystrobin in soil and crops.

Environmental Science: Research on the environmental impact and degradation pathways of strobilurin fungicides.

Analytical Chemistry: Development of analytical methods for detecting and quantifying trifloxystrobin and its metabolites in various matrices.

Comparison with Similar Compounds

- Azoxystrobin

- Pyraclostrobin

- Fluoxastrobin

- Kresoxim-methyl

- Picoxystrobin

- Mandestrobin

- Metominostrobin

Trifloxystrobin acid’s unique chemical structure and broad-spectrum activity make it a valuable compound in agricultural and environmental research.

Properties

CAS No. |

252913-85-2 |

|---|---|

Molecular Formula |

C19H17F3N2O4 |

Molecular Weight |

394.3 g/mol |

IUPAC Name |

(2Z)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetic acid |

InChI |

InChI=1S/C19H17F3N2O4/c1-12(13-7-5-8-15(10-13)19(20,21)22)23-28-11-14-6-3-4-9-16(14)17(18(25)26)24-27-2/h3-10H,11H2,1-2H3,(H,25,26)/b23-12-,24-17- |

InChI Key |

ISZQNKFXNXQTTF-QNBZCDOMSA-N |

SMILES |

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |

Isomeric SMILES |

C/C(=N/OCC1=CC=CC=C1/C(=N/OC)/C(=O)O)/C2=CC(=CC=C2)C(F)(F)F |

Canonical SMILES |

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.